5,5-Difluoro-1-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-1-azaspiro[3.3]heptane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms at the 5-position. The presence of fluorine atoms often enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO) to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield the desired 1-azaspiro[3.3]heptane .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using gram-scale reactions and ensuring higher overall yields through direct reduction steps. The use of scalable reagents and conditions, such as alane for the reduction of β-lactams, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Difluoro-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The fluorine atoms at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alane (AlH3) is a preferred reducing agent for the β-lactam ring.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include spirocyclic amines, oxides, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in the design of new chemical entities with potential biological activity.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,5-Difluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds with biological molecules, while the fluorine atoms enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Azaspiro[3.3]heptane: A non-fluorinated analogue that serves as a bioisostere of piperidine.
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different substitution patterns.
Uniqueness: 5,5-Difluoro-1-azaspiro[3.3]heptane is unique due to the presence of fluorine atoms, which enhance its metabolic stability and lipophilicity compared to its non-fluorinated analogues. This makes it a more attractive scaffold for drug design and other applications .
Eigenschaften
Molekularformel |
C6H9F2N |
---|---|
Molekulargewicht |
133.14 g/mol |
IUPAC-Name |
7,7-difluoro-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-4-9-5/h9H,1-4H2 |
InChI-Schlüssel |
BLDSBANFWGNICT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C12CCN2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.